Enantiomer-Specific Biological Activity
The (1R,4S) enantiomer of 4-aminocyclopent-2-enecarboxylic acid is a reversible inhibitor of GABA transaminase and blocks conditioned place preference to cocaine and nicotine in rats, while the (1S,4R) enantiomer does not exhibit this activity and is instead utilized as a chiral building block [1]. In vivo, pretreatment with 300 mg/kg i.p. of (1R,4S)-ACC significantly attenuated cocaine-induced CPP, and 75 mg/kg i.p. attenuated nicotine-induced CPP [1]. This stereospecific divergence underscores the necessity of procuring the correct enantiomer for the intended application.
| Evidence Dimension | Pharmacological activity in addiction models |
|---|---|
| Target Compound Data | (1S,4R)-4-aminocyclopent-2-enecarboxylic acid: No reported GABA-T inhibition; used as synthetic building block |
| Comparator Or Baseline | (1R,4S)-4-aminocyclopent-2-enecarboxylic acid: Reversible GABA transaminase inhibitor; 300 mg/kg i.p. attenuates cocaine CPP, 75 mg/kg i.p. attenuates nicotine CPP |
| Quantified Difference | Qualitative difference: (1R,4S) enantiomer active in vivo; (1S,4R) enantiomer inactive for this target |
| Conditions | Conditioned place preference (CPP) model in rats; cocaine (20 mg/kg i.p.), nicotine (0.4 mg/kg s.c.) |
Why This Matters
Procurement of the incorrect enantiomer will result in a compound devoid of the desired GABA-T inhibitory activity for addiction research, while the (1S,4R) enantiomer is essential for its intended role as a chiral synthon.
- [1] Ashby, C. R., Jr., Paul, M., Gardner, E. L., Heidbreder, C. A., & Hagan, J. J. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. Synapse, 44(2), 61-63. View Source
